Isopropyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class of heterocyclic molecules, characterized by a fused bicyclic core comprising pyridine and pyrimidine rings. Key structural features include:
- Isopropyl ester group at position 6, influencing lipophilicity and metabolic stability.
- 3-Methylthiophene at position 5, introducing aromaticity and π-π stacking capabilities.
Properties
IUPAC Name |
propan-2-yl 7-methyl-2-(2-methylpropylsulfanyl)-5-(3-methylthiophen-2-yl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-10(2)9-29-21-23-18-16(19(25)24-21)15(17-12(5)7-8-28-17)14(13(6)22-18)20(26)27-11(3)4/h7-8,10-11,15H,9H2,1-6H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAIECLUWRUAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(NC(=C2C(=O)OC(C)C)C)N=C(NC3=O)SCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
The pyrido[2,3-d]pyrimidine scaffold distinguishes this compound from other heterocyclic systems:
Key Observations :
- Pyrido[2,3-d]pyrimidine vs.
- Thiazolo[3,2-a]pyrimidine () : The thiazole ring introduces a sulfur atom adjacent to the pyrimidine, which may enhance metal-binding affinity. The methoxybenzylidene group in this compound provides a planar, conjugated system absent in the target compound, favoring π-π interactions .
Substituent Effects on Physicochemical Properties
Ester Groups:
- Target Compound (Isopropyl ester) : Increased steric hindrance compared to ethyl or diethyl esters (as in compounds 1l and ), likely reducing hydrolysis rates and improving metabolic stability.
Thioether vs. Thiophene vs. Nitro Groups:
- Isobutylthio (Target) : The thioether group may participate in hydrophobic interactions and moderate hydrogen bonding via sulfur lone pairs.
- 3-Methylthiophene (Target) : Enhances aromaticity and electronic delocalization, contrasting with the nitro group in 1l, which withdraws electrons and may reduce aromatic stabilization .
- Methoxybenzylidene () : The methoxy group offers hydrogen-bond acceptor sites, while the benzylidene moiety supports conjugation and planar stacking .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of thioether-containing precursors with heterocyclic intermediates. Key steps include:
- Thiol-ene coupling : Reacting isobutylthiol with a pre-functionalized pyridopyrimidine core under inert atmosphere (N₂/Ar) to avoid oxidation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while temperature control (60–80°C) minimizes side reactions .
- Catalysts : Palladium or copper catalysts may accelerate cyclization steps .
- Purification : Use preparative HPLC or column chromatography with gradients of ethyl acetate/hexane to isolate the target compound .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiophene and pyridopyrimidine moieties. Key signals include:
- Thiophen-2-yl protons: δ 6.8–7.2 ppm (multiplet) .
- Isobutylthio group: δ 1.2–1.4 ppm (doublet for -CH(CH₂)₂) .
- Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error ensures molecular formula validation .
- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor via HPLC; acidic conditions (pH <5) may hydrolyze the ester group .
- Thermal stability : Thermogravimetric analysis (TGA) up to 200°C identifies decomposition points. The isopropyl ester group typically degrades above 150°C .
Q. What functional groups are most reactive for derivatization to enhance solubility or bioactivity?
- Methodological Answer :
- Thioether (-S-) : Susceptible to oxidation (e.g., with mCPBA) to sulfoxide/sulfone derivatives, altering polarity .
- Ester group : Hydrolysis under basic conditions (NaOH/EtOH) yields carboxylic acid derivatives for salt formation .
- Pyridopyrimidine core : Electrophilic aromatic substitution (e.g., nitration) at electron-rich positions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Variable substituents : Synthesize analogs with modified thiophene (e.g., bromo, nitro) or isobutylthio groups.
- Bioactivity assays : Test enzyme inhibition (e.g., kinases) using IC₅₀ measurements. Compare with reference compounds (Table 1):
| Substituent | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| 3-Methylthiophen-2-yl | 0.12 | 0.8 |
| 4-Nitrophenyl | 0.45 | 0.3 |
- Computational modeling : Docking studies (e.g., AutoDock Vina) identify key binding interactions with target proteins .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assays : Use identical buffer conditions (e.g., Tris-HCl pH 7.4, 1 mM DTT) and enzyme sources .
- Control for purity : Re-test compounds with ≥98% purity (via HPLC) to exclude batch variability .
- Orthogonal assays : Validate inhibition using SPR (surface plasmon resonance) alongside enzymatic assays .
Q. How can the mechanism of action be elucidated in complex biological systems?
- Methodological Answer :
- Cellular thermal shift assays (CETSA) : Identify target engagement by measuring protein stability shifts after compound treatment .
- RNA-seq/proteomics : Profile downstream gene/protein expression changes in treated vs. untreated cells .
- Knockout models : CRISPR/Cas9-mediated deletion of putative targets to confirm phenotype rescue .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
